molecular formula C17H15BrN2O5 B5408220 N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine

N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine

Cat. No.: B5408220
M. Wt: 407.2 g/mol
InChI Key: ZUSKCMDCNVDSMJ-GXDHUFHOSA-N
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Description

N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine, also known as BFAA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BFAA is a beta-alanine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine is not fully understood, but studies have suggested that it may modulate various signaling pathways, including the NF-kappaB and MAPK pathways, which are involved in the regulation of inflammation and cell survival. This compound has also been found to activate the AMPK pathway, which is involved in the regulation of energy metabolism and cellular stress response.
Biochemical and Physiological Effects
This compound has been shown to exert various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, induction of apoptosis in cancer cells, and activation of the AMPK pathway. This compound has also been found to reduce oxidative stress-induced damage and protect against ischemia-reperfusion injury in animal models. Additionally, this compound has been reported to exhibit anti-hyperglycemic and anti-hyperlipidemic effects, which may be beneficial for the treatment of metabolic disorders.

Advantages and Limitations for Lab Experiments

N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine has several advantages for lab experiments, including its high purity and stability, which allows for accurate and reproducible results. This compound is also readily available and relatively inexpensive, which makes it a cost-effective option for research studies. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine. One potential direction is to investigate its potential therapeutic applications for metabolic disorders, such as diabetes and obesity. Another direction is to explore its use as a potential adjuvant therapy for cancer treatment. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other signaling pathways.

Synthesis Methods

N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine can be synthesized using various methods, including the reaction of 4-bromobenzoyl chloride with 3-(2-furyl)acrylic acid, followed by the reaction of the resulting product with beta-alanine. Another method involves the reaction of 4-bromobenzoyl chloride with 3-(2-furyl)acrylic acid methyl ester, followed by the reaction of the resulting product with beta-alanine. Both methods have been reported to yield this compound in good yields.

Scientific Research Applications

N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-tumor, and anti-oxidant properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and reduce the expression of COX-2 and iNOS, which are involved in the inflammatory response. This compound has also been found to induce apoptosis in cancer cells and reduce tumor growth in animal models. Additionally, this compound has been shown to possess anti-oxidant activity, which may contribute to its protective effects against oxidative stress-induced damage.

Properties

IUPAC Name

3-[[(E)-2-[(4-bromobenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O5/c18-12-5-3-11(4-6-12)16(23)20-14(10-13-2-1-9-25-13)17(24)19-8-7-15(21)22/h1-6,9-10H,7-8H2,(H,19,24)(H,20,23)(H,21,22)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSKCMDCNVDSMJ-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C(C(=O)NCCC(=O)O)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C(\C(=O)NCCC(=O)O)/NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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